Comparative pKa of 2‑Fluorobenzenesulfonic Acid vs. 3‑Fluoro and 4‑Fluoro Positional Isomers
The predicted pKa of 2‑fluorobenzenesulfonic acid (−1.08 ± 0.15) is numerically lower (more acidic) than that of its 3‑fluoro isomer (−0.89 ± 0.15) and its 4‑fluoro isomer (−0.66 ± 0.50) . The ortho‑positioning of the electron‑withdrawing fluorine atom relative to the sulfonic acid group enhances the stability of the conjugate base via a combination of inductive withdrawal and proximity‑based polarization effects .
| Evidence Dimension | Predicted acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | −1.08 ± 0.15 |
| Comparator Or Baseline | 3‑Fluorobenzenesulfonic acid: −0.89 ± 0.15; 4‑Fluorobenzenesulfonic acid: −0.66 ± 0.50 |
| Quantified Difference | ΔpKa = −0.19 (vs. 3‑fluoro); ΔpKa = −0.42 (vs. 4‑fluoro) |
| Conditions | In silico computational prediction using ChemicalBook/ACD/Labs algorithms |
Why This Matters
Higher acidity of the 2‑fluoro isomer can translate to faster reaction kinetics in acid‑catalyzed transformations, enabling procurement of the specific isomer for applications requiring maximal proton‑donor strength.
